(S)-Flumequine

Vue d'ensemble

Description

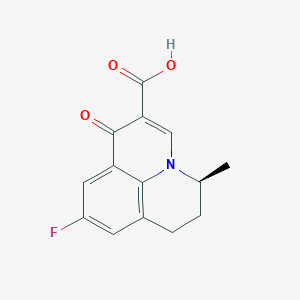

(S)-Flumequine, the levorotatory enantiomer of flumequine, is a second-generation quinolone antibiotic with the chemical name 9-fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid . It contains a single chiral center at the C5 position, leading to two enantiomers: S-(−)-Flumequine and R-(+)-Flumequine . The absolute configuration of this compound was confirmed through chiral HPLC and circular dichroism (CD) detection .

Mechanism of Action: this compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication, thereby blocking cell division in Gram-negative bacteria such as Aeromonas salmonicida and Escherichia coli . Its primary use is in veterinary medicine for treating systemic infections in livestock and aquaculture .

Environmental and Pharmacological Concerns: Studies indicate that this compound and its metabolite, 7-hydroxyflumequine (which has two chiral centers), exhibit enantioselective behaviors in environmental matrices, with differential persistence and toxicity . High doses of flumequine can cause teratogenic effects in rats, though low-dose risks remain understudied .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La synthèse de la 2'-O-Méthylguanosine implique généralement la méthylation de la guanosine au groupe hydroxyle en 2'. Une méthode courante est l'utilisation d'iodure de méthyle ou de triflate de méthyle comme agent méthylant en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium . La réaction est généralement effectuée dans un solvant aprotique comme le diméthylformamide ou le diméthylsulfoxyde à des températures élevées.

Méthodes de Production Industrielle: Dans un contexte industriel, la production de 2'-O-Méthylguanosine peut être mise à l'échelle en utilisant des réactions de méthylation similaires. Le processus implique la purification du produit par cristallisation ou chromatographie pour atteindre des niveaux de pureté élevés requis pour la recherche et les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions: La 2'-O-Méthylguanosine peut subir diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former la 2'-O-Méthylguanine.

Réduction: Les réactions de réduction peuvent le convertir en guanosine.

Substitution: Le groupe méthyle en position 2' peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et Conditions Communs:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l'azide de sodium ou les thiols.

Principaux Produits:

Oxydation: 2'-O-Méthylguanine.

Réduction: Guanosine.

Substitution: Divers dérivés de guanosine substitués en fonction du nucléophile utilisé.

4. Applications de la Recherche Scientifique

La 2'-O-Méthylguanosine a un large éventail d'applications dans la recherche scientifique:

5. Mécanisme d'Action

Le mécanisme d'action de la 2'-O-Méthylguanosine implique son incorporation dans les acides ribonucléiques, où elle influence la stabilité et la fonction des molécules d'acide ribonucléique. La méthylation en position 2' augmente la résistance des acides ribonucléiques à la dégradation enzymatique et améliore leur affinité de liaison aux protéines impliquées dans le traitement de l'acide ribonucléique . Cette modification peut également induire des changements apoptotiques dans les cellules en affectant la fonction des acides ribonucléiques de transfert et des acides ribonucléiques messagers .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Treatment of Infections

(S)-Flumequine is primarily used to treat urinary tract infections (UTIs). A multicenter study involving 121 patients demonstrated its efficacy in treating both uncomplicated and complicated UTIs. The results showed a cure rate of 92.3% for uncomplicated cases and 53.7% for complicated cases after a treatment duration of 7-15 days .

1.2 Veterinary Medicine

In veterinary settings, this compound is employed to manage enteric infections in livestock and aquaculture. It is particularly effective against Gram-negative bacteria such as Escherichia coli and Aeromonas salmonicida, which are common pathogens in these environments . Its use in livestock has raised concerns regarding antibiotic resistance, prompting studies on its selective pressure on bacterial populations .

Environmental Studies

The environmental impact of this compound has been investigated through studies assessing its partitioning in water and sediment systems. Research indicates that the compound can persist in aquatic environments, raising concerns about its ecological effects and the potential for developing antibiotic resistance in microbial communities .

Efficacy in Human Medicine

| Study Type | Sample Size | Treatment Duration | Cure Rate (Uncomplicated) | Cure Rate (Complicated) | Side Effects |

|---|---|---|---|---|---|

| Multicenter Study | 121 | 7-15 days | 92.3% | 53.7% | Mild gastrointestinal issues, neurological disorders |

Veterinary Applications

| Animal Type | Dosage (mg/kg) | Administration Route | Duration | Observed Effects |

|---|---|---|---|---|

| Calves | Initial: 12; Subsequent: 6 every 12h | Intramuscular | 5 days | High residue concentrations in kidneys |

| Pigs | Initial: 15; Subsequent: 7.5 every 12h | Oral | 5 days | Effective against enteric infections |

Safety and Resistance Concerns

While this compound is generally well tolerated, it has been associated with mild adverse effects such as gastrointestinal disturbances and skin rashes . The potential for developing resistance among bacterial populations due to its use in livestock is a significant concern, necessitating careful monitoring and regulation .

Mécanisme D'action

The mechanism of action of 2’-O-Methylguanosine involves its incorporation into ribonucleic acids, where it influences the stability and function of the ribonucleic acid molecules. The methylation at the 2’-position enhances the resistance of ribonucleic acids to enzymatic degradation and improves their binding affinity to proteins involved in ribonucleic acid processing . This modification can also induce apoptotic changes in cells by affecting the function of transfer ribonucleic acids and messenger ribonucleic acids .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Other Fluoroquinolones

(S)-Flumequine belongs to the quinolone class, sharing a core bicyclic structure with other fluoroquinolones. Key distinctions include:

Key Findings :

- Resistance: this compound selects for the same gyrA mutations (S83L, D87G) in E. coli as enrofloxacin, a fluoroquinolone, despite regulatory differences in classification .

- Metabolite Complexity: 7-Hydroxyflumequine, the primary metabolite, has four enantiomers due to two chiral centers, complicating environmental analysis compared to metabolites of non-chiral fluoroquinolones .

Enantioselective Pharmacokinetics and Environmental Behavior

This compound exhibits distinct pharmacokinetic properties compared to its R-(+) counterpart and non-chiral analogs:

- Chromatographic Separation: this compound elutes earlier than R-(+)-Flumequine on a Lux 5µm Cellulose-2 column under optimized conditions (0.2% acetic acid/acetonitrile, 50:50 v/v; resolution = 2.01) . 7-Hydroxyflumequine requires a Lux Cellulose-4 column with 0.3% trifluoroacetic acid in ethanol/hexane for baseline separation .

Recovery and Detection :

Matrix Recovery (%) LOD (µg/L/kg) LOQ (µg/L/kg) Water 71.7–84.6 2.5 8.0 Sediment 69.9–83.9 5.0 15.0 - Environmental Impact: this compound residues in aquaculture sediments reach mg/kg levels, exceeding those of ofloxacin and norfloxacin . Enantiomer-specific degradation in water: R-(+)-Flumequine degrades faster, leaving this compound as the persistent form .

Pharmacological Efficacy vs. Chiral Analogs

- Antibacterial Activity : this compound shows 2–3× higher efficacy against Aeromonas spp. than R-(+)-Flumequine, but lower potency compared to ciprofloxacin (MIC₉₀ = 0.5 µg/mL vs. 0.06 µg/mL) .

- Toxicity : The S-enantiomer exhibits higher embryotoxicity in zebrafish models compared to R-(+)-Flumequine .

Activité Biologique

(S)-Flumequine, a synthetic fluoroquinolone antibiotic, has been extensively studied for its biological activity, particularly against various bacterial infections. This article provides a comprehensive overview of its mechanisms, efficacy in clinical settings, and potential risks associated with its use.

This compound exerts its antibacterial effects primarily by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. This inhibition prevents the unwinding and subsequent replication of bacterial DNA, leading to cell death. The compound is particularly effective against Gram-negative bacteria, including strains of Escherichia coli and Aeromonas salmonicida, making it valuable in veterinary medicine for treating systemic infections in livestock and aquatic organisms .

Treatment of Urinary Tract Infections (UTIs)

A multicenter study evaluated the efficacy of flumequine in treating 121 cases of uncomplicated and complicated urinary tract infections. Patients received a dosage of 400 mg twice daily for 7-15 days. The results indicated a cure rate of 92.3% for uncomplicated UTIs and 53.7% for complicated cases after 30 days post-therapy. However, relapse or re-infection occurred in 34.1% of complicated UTI patients, highlighting the need for careful monitoring and potential combination therapies .

Antimicrobial Activity Against Metal Complexes

Research has demonstrated that metal complexes of flumequine exhibit significant antimicrobial properties. For instance, Co(II) and Cu(II) complexes were tested against various microorganisms, including Staphylococcus aureus and Bacillus subtilis. These complexes showed antimicrobial activity comparable to that of free flumequine, suggesting that metal coordination may enhance its efficacy .

Anticancer Potential

Recent studies have explored the anticancer properties of flumequine metal complexes. For example, complexes formed with lanthanide ions (La(III), Tb(III), Sm(III)) demonstrated cytotoxic effects against human cancer cell lines such as HepG2 (liver) and MCF-7 (breast). The IC50 values indicated that La(III)-flumequine complex had the highest selectivity against these cancer cells, with IC50 values around 58.2 µg/mL for HepG2 cells .

| Complex | IC50 (HepG2) | IC50 (MCF-7) |

|---|---|---|

| La(III) | 58.2 ± 3.1 µg/mL | 61.5 ± 3.8 µg/mL |

| Tb(III) | 199 ± 6.7 µg/mL | 215 ± 8.4 µg/mL |

| Sm(III) | 95.7 ± 4.9 µg/mL | 115 ± 6.3 µg/mL |

Safety Profile and Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects, particularly when used in humans. Reports indicate severe ocular toxicity, gastrointestinal disturbances, and neurological disorders in some patients . Anaphylactic reactions have also been documented, emphasizing the need for caution when prescribing this antibiotic.

Environmental Considerations

The use of flumequine in veterinary medicine has raised concerns regarding environmental impact due to antibiotic residues in food products and potential contributions to antimicrobial resistance (AMR). Studies suggest that residues can persist in animal tissues, leading to long-term exposure risks for humans consuming these products .

Q & A

Basic Research Questions

Q. What are the critical factors in designing experiments to evaluate the antimicrobial efficacy of (S)-Flumequine?

- Methodological Answer : Focus on identifying independent variables (e.g., bacterial strain susceptibility), dependent variables (e.g., minimum inhibitory concentration), and controlled variables (pH, temperature). Use standardized protocols (e.g., CLSI guidelines) for reproducibility. Include positive/negative controls and replicate experiments to account for biological variability. Validate results using complementary assays (e.g., time-kill kinetics) .

Q. How can researchers confirm the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers. Validate purity using polarimetry or nuclear magnetic resonance (NMR) with chiral derivatizing agents. Cross-reference spectral data (e.g., H NMR, C NMR) with literature values for known enantiomers .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Validate the method using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacokinetic data for this compound across species?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., metabolic enzyme differences, dosing regimens). Perform interspecies comparative studies under controlled conditions. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings and identify species-specific metabolic pathways .

Q. What strategies can resolve discrepancies in the reported mechanisms of bacterial resistance to this compound?

- Methodological Answer : Combine genomic analysis (e.g., whole-genome sequencing of resistant mutants) with functional assays (e.g., efflux pump inhibition). Use isogenic strain pairs to isolate resistance mechanisms. Validate hypotheses via gene knockout/complementation studies .

Q. How can enantiomer-specific toxicity profiles of this compound be rigorously investigated?

- Methodological Answer : Design in vitro cytotoxicity assays (e.g., mitochondrial membrane potential assays) and in vivo studies comparing (S)- and (R)-enantiomers. Use transcriptomic or metabolomic profiling to identify differential pathways. Ensure blinding and randomization to minimize bias .

Q. What experimental designs minimize artifacts when studying this compound’s photodegradation products?

- Methodological Answer : Simulate environmental UV exposure using solar simulators with calibrated irradiance. Monitor degradation kinetics via high-resolution mass spectrometry (HRMS). Include dark controls and assess intermediate stability. Use quantum mechanical modeling to predict degradation pathways .

Q. Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Document all experimental parameters (e.g., solvent purity, equipment calibration) in supplemental materials. Share raw datasets and analysis scripts via repositories (e.g., Zenodo). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and validate findings with orthogonal methods .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC values. Apply bootstrapping or Bayesian methods to estimate confidence intervals. Account for censored data (e.g., below detection limits) using Tobit regression .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for antibiotic handling, including PPE (gloves, lab coats) and engineering controls (fume hoods). Dispose of waste via autoclaving or chemical inactivation. Monitor occupational exposure via urine biomonitoring for quinolone residues .

Q. Future Directions

Q. How can enantioselective catalytic synthesis of this compound be optimized for academic-scale production?

Propriétés

IUPAC Name |

(12S)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPPJIUMHPXMA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202349-45-9 | |

| Record name | Flumequine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202349459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMEQUINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRD84T215S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.